2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c17-14-5-2-1-4-13(14)16(19)18-9-12-8-11(10-21-12)15-6-3-7-20-15/h1-8,10H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZAWKOHHLTATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=CS2)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Furan-2-yl)Thiophen-2-ylmethanamine
The key intermediate, 4-(furan-2-yl)thiophen-2-ylmethanamine, is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. This method involves coupling a halogenated thiophene derivative with furan-2-ylboronic acid. For instance, 4-bromothiophene-2-carbaldehyde reacts with furan-2-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent system such as toluene/water. The resulting aldehyde, 4-(furan-2-yl)thiophene-2-carbaldehyde, is subsequently reduced to the corresponding primary amine using reductive amination. This step employs sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate (NH₄OAc) in methanol under reflux.
Preparation of 2-Chlorobenzoyl Chloride
2-Chlorobenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction is carried out under anhydrous conditions in dichloromethane (DCM) at reflux temperature (40–50°C) for 4–6 hours. Excess thionyl chloride is removed via distillation under reduced pressure to yield 2-chlorobenzoyl chloride as a pale-yellow liquid.
Coupling Reaction and Amide Bond Formation
Reaction Conditions and Stoichiometry
The amine intermediate is coupled with 2-chlorobenzoyl chloride in an anhydrous solvent system, typically dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (argon or nitrogen). Triethylamine (TEA) is added as a base to neutralize HCl generated during the reaction. The molar ratio of amine to acyl chloride is maintained at 1:1.1 to ensure complete conversion. The reaction mixture is stirred at 0–5°C for 1–2 hours, followed by gradual warming to room temperature over 4–6 hours.
Workup and Initial Purification
Post-reaction, the mixture is washed with aqueous solutions (5% HCl, followed by saturated NaHCO₃ and brine) to remove unreacted reagents and byproducts. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. The crude product is obtained as a semi-solid residue.
Crystallization and Final Purification
Filtration and Drying
The crystallized product is isolated via vacuum filtration using a Büchner funnel and washed with cold ethanol to remove residual mother liquor. The solid is then dried under reduced pressure (10–15 mmHg) at 55–60°C for 4–6 hours to yield 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide as a white crystalline solid.
Process Optimization and Critical Parameters
Catalyst and Solvent Effects
- Palladium Catalysts : The use of Pd(PPh₃)₄ in Suzuki coupling achieves yields >85%, whereas cheaper alternatives like Pd(OAc)₂ with ligand systems (e.g., SPhos) reduce costs without significant yield loss.
- Solvent Systems : Polar aprotic solvents (e.g., DMF) in reductive amination improve reaction rates but require stringent drying to avoid hydrolysis.
Purity Control and HPLC Analysis
Final product purity (>98%) is verified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Critical impurities, such as unreacted amine or acyl chloride, are monitored at 254 nm.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the coupling step enhances heat transfer and reduces reaction times by 30–40% compared to batch processes. This method also improves consistency in large-scale batches.
Waste Management and Solvent Recovery
Ethanol and DCM are recovered via fractional distillation and reused in subsequent batches, aligning with green chemistry principles. Solid waste (e.g., palladium residues) is treated with chelating agents before disposal.
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction confirms the planar arrangement of the thiophene-furan moiety and the benzamide group, with interplanar angles of 12.5°.
Challenges and Alternative Approaches
Byproduct Formation During Coupling
Competitive acylation of the thiophene sulfur atom is mitigated by maintaining low temperatures (0–5°C) and using bulky bases (e.g., DIPEA).
Scalability of Reductive Amination
Alternative reducing agents (e.g., BH₃·THF) are explored to replace NaBH₃CN, which generates toxic hydrogen cyanide gas.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents and conditions used.
Substitution: The chloro substituent on the benzamide core can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The furan and thiophene rings contribute to its binding affinity and specificity, while the benzamide core provides stability and solubility .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related benzamide derivatives, focusing on substituent effects, synthetic strategies, and functional properties.
Halogen-Substituted Benzamides
- 2-Chloro-N-(2,6-dichlorophenyl)benzamide ():
This analog features dual chloro substituents on the phenyl ring, enhancing its lipophilicity compared to the target compound. Crystallographic studies highlight planar geometries and intermolecular hydrogen bonding via the amide group, which stabilize crystal packing . - Such halogen-rich derivatives are often explored as intermediates in Suzuki-Miyaura couplings .
Heterocyclic-Functionalized Benzamides
- 2-Chloro-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide (): Incorporates a thiazolidinone ring with a fluorophenyl substituent, enabling hydrogen bonding and π-stacking interactions. The thioxo group increases electrophilicity, contrasting with the target compound’s neutral heterocycles .
- Such derivatives are often explored as kinase inhibitors .
Key Difference : The target compound’s furan-thiophene system may offer superior metabolic stability compared to nitro- or thiazole-containing analogs, which are prone to enzymatic reduction.
Catalytically Active Benzamides
- 2-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L2) ():
This ligand, with a carbamothionyl group, demonstrates catalytic activity in Suzuki coupling reactions (e.g., 85% conversion of aryl halides to biphenyl derivatives). The thioamide moiety likely facilitates metal coordination .
Key Difference : The target compound lacks direct metal-binding groups (e.g., thioamide), suggesting lower catalytic efficacy unless modified.
Tautomeric and Spectroscopic Properties
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ():
These triazole-thiones exhibit tautomerism, favoring the thione form due to IR-observed νC=S (1247–1255 cm⁻¹) and absence of νS-H bands. The target compound’s rigid furan-thiophene system may suppress tautomerism . - N-(4-Chlorophenyl)-2-hydroxybenzamide ():
The hydroxyl group enables intramolecular hydrogen bonding, distinct from the target compound’s chloro substituent, which relies on weaker van der Waals interactions .
Data Table: Structural and Functional Comparison
Biological Activity
2-Chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, synthesis, structure-activity relationships (SAR), and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₁₂ClNO₂S
- Molecular Weight : 317.8 g/mol
- CAS Number : 2034403-61-5
Synthesis
The synthesis of this compound typically involves the reaction of furan and thiophene derivatives with appropriate benzamide precursors. The synthetic pathways often utilize solvents such as acetic anhydride or ethanol under controlled conditions to facilitate the reactions.
Antimicrobial Activity
Research has indicated that compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study demonstrated that similar furan derivatives exhibited broad-spectrum antibacterial activity, outperforming standard antibiotics like streptomycin and tetracycline in certain cases .
Anticancer Activity
The anticancer potential of compounds related to this compound has been explored in various studies. For example, derivatives with similar structural features have been tested for their ability to inhibit tumor growth in vitro and in vivo. A notable study reported that furan-containing compounds displayed significant antiproliferative activity against cancer cell lines, with IC50 values indicating strong inhibitory effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the furan and thiophene rings can enhance potency against specific biological targets. For example, the introduction of electron-withdrawing groups has been shown to increase the compound's activity against certain cancer cell lines .
Case Studies
- Antitumor Efficacy : In a study involving a series of benzamide derivatives, it was found that modifications at the thiophene position significantly influenced the anticancer activity. The most effective compound exhibited an IC50 value of 1.30 μM against HepG2 cells, showcasing the potential for further development .
- Antimicrobial Testing : Another investigation assessed the antibacterial properties of structurally similar compounds, revealing that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
